molecular formula C16H8Cl2N2S B2823143 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile CAS No. 155838-43-0

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2823143
CAS No.: 155838-43-0
M. Wt: 331.21
InChI Key: JZGXXEIUYWVSEL-YRNVUSSQSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the condensation of a benzothiazole derivative with a dichlorophenylacetonitrile under basic conditions. Common reagents include sodium hydride or potassium carbonate, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scale-up, including the use of continuous flow reactors to improve yield and purity. Solvent recovery and recycling, as well as waste minimization, are important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the dichlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific pathways, such as kinase inhibitors or anti-inflammatory agents.

Industry

In industry, the compound might be used in the development of new polymers or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the dichloro substitution, which may affect its biological activity and chemical reactivity.

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a single chlorine atom, which could result in different pharmacokinetic properties.

Uniqueness

The presence of the dichlorophenyl group in (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile may enhance its binding affinity to certain biological targets or alter its chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2S/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXXEIUYWVSEL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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